Dyclonine

描述

Synthesis Analysis

A new organic salt of dyclonine with p-toluenesulfonic acid (p-TSA) has been synthesized, showing the compound's capacity for forming stable salts through strong N–H···O hydrogen bonding interactions. This synthesis process has been characterized by elemental analysis, single-crystal X-ray diffraction, IR spectra, UV spectra, and hot stage microscopy, highlighting the intricate process of creating stable forms of this compound for further study and application (Zhang et al., 2015).

科学研究应用

皮肤科

二氯苯胺在皮肤科中的应用: 二氯苯胺已被评估为皮肤科中局部麻醉剂的有效性 . 它以起效快、效力强和低致敏性而闻名。其即使在吸收后的安全性使其成为缓解皮肤病相关疼痛和瘙痒的合适选择。

麻醉学

用于气管插管的粘膜麻醉: 在麻醉学领域,二氯苯胺用于麻醉粘膜,特别是用于清醒气管插管 . 它通过麻醉上呼吸道为插管提供了有利的条件,这对患者舒适度和手术成功至关重要。

牙科

牙科中的局部麻醉剂: 二氯苯胺用于牙科手术以麻醉口腔,这有助于在取模和定位 X 光片时防止恶心反射 . 它也用于刮除和根面平整之前,可以减少口腔溃疡和疮的疼痛。

止痛

缓解口腔溃疡和疱疹的疼痛 作为非处方药,二氯苯胺用于缓解口腔溃疡和疱疹的疼痛 . 它作为局部麻醉剂,暂时缓解轻微的口腔和喉咙刺激。

兽医学

在兽医学中的应用: 虽然没有广泛报道,但在动物模型的背景下提到了二氯苯胺,特别是在与弗里德赖希共济失调相关的研究中 . 它已显示出在增加弗里德赖希共济失调蛋白水平方面的潜力,这可能具有治疗益处。

耳鼻喉科

耳鼻喉科中的应用: 在耳鼻喉科,二氯苯胺因其在电子柔性喉镜等手术过程中的麻醉特性而被使用 . 与其他局部麻醉剂相比,它因其毒性更低、中枢神经系统影响更小和持久的麻醉效果而受到青睐。

作用机制

Target of Action

Dyclonine primarily targets the neuronal membrane . It acts on the activated sodium channels located on the neuronal membrane . These sodium channels play a crucial role in the initiation and conduction of nerve impulses .

Mode of Action

This compound works by decreasing the neuronal membrane’s permeability to sodium ions . This action reversibly stabilizes the membrane and inhibits depolarization , resulting in the failure of a propagated action potential and subsequent conduction blockade . This blockade is what causes the anesthetic effect of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By blocking the sodium channels, this compound disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption leads to a failure in the conduction of these impulses, resulting in a local anesthetic effect .

Pharmacokinetics

The pharmacokinetics of this compound involve its topical application to the mucous membranes . Upon application, local anesthesia occurs within 2–10 minutes . The anesthesia persists for approximately 30 minutes . If substantial quantities of this compound are absorbed through the mucosa, it may cause actions on the central nervous system (CNS), potentially leading to CNS stimulation and/or CNS depression .

Result of Action

The primary result of this compound’s action is the suppression of nerve impulses , leading to a local anesthetic effect . This effect is used to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy, or instrumentation, or other procedures involving the esophagus, larynx, mouth, pharynx or throat, respiratory tract or trachea, urinary tract, or vagina . It is also used to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures .

Action Environment

The action of this compound is influenced by the environment in which it is applied. As a topical anesthetic, it is applied directly to the mucous membranes, where it exerts its effect . The efficacy and stability of this compound may be influenced by factors such as the pH of the environment, the presence of other substances, and the physical condition of the mucous membranes .

安全和危害

Dyclonine may cause some side effects such as rash, hives, itching, red, swollen, blistered, or peeling skin with or without fever, wheezing, tightness in the chest or throat, trouble breathing, swallowing, or talking, unusual hoarseness, or swelling of the mouth, face, lips, tongue, or throat . It is advised to avoid dust formation, contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .

属性

IUPAC Name |

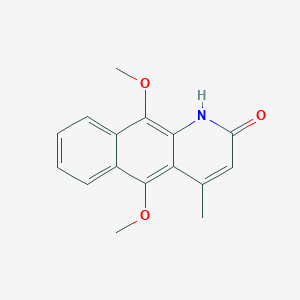

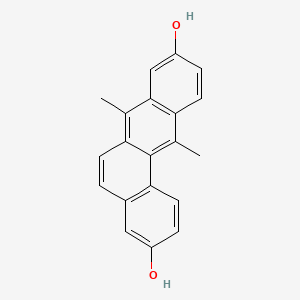

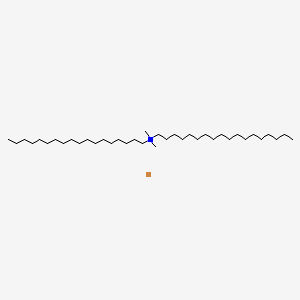

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEWSEKUUPWQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

536-43-6 (hydrochloride) | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047864 | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (HCl salt), 4.60e-02 g/L | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

586-60-7 | |

| Record name | Dyclonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYCLONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175 | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)